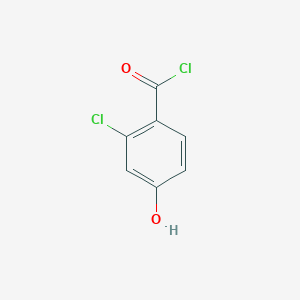

2-Chloro-4-hydroxybenzoyl chloride

Description

Historical Context and Significance in Organic Synthesis

Historically, the conversion of a carboxylic acid to an acyl chloride is achieved using various chlorinating agents. nih.gov The most common and effective reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). nih.gov The reaction of a carboxylic acid with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. nih.gov

For hydroxy-substituted benzoic acids, such as 2-chloro-4-hydroxybenzoic acid, the synthesis of the corresponding acyl chloride requires careful control of reaction conditions to prevent unwanted side reactions, such as the formation of polyesters or the chlorination of the hydroxyl group. A common strategy involves the reaction of the hydroxybenzoic acid with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF). derpharmachemica.com A Chinese patent describes a method for preparing 4-hydroxybenzoyl chloride by reacting 4-hydroxybenzoic acid with thionyl chloride in benzene (B151609) with DMF as a co-solvent at temperatures between 30-65°C. researchgate.netgoogle.com This method is noted to produce high yields of the desired product without the need for vacuum distillation. researchgate.netgoogle.com The presence of the electron-donating hydroxyl group can make the synthesis of hydroxybenzoyl chlorides challenging, and prior to the development of such optimized methods, yields were often low. google.com

The significance of 2-Chloro-4-hydroxybenzoyl chloride in organic synthesis lies in its ability to act as a versatile intermediate. The acyl chloride function readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is fundamental to the construction of more complex molecules with desired functionalities.

Interdisciplinary Relevance in Advanced Chemical Sciences

The application of this compound extends beyond traditional organic synthesis and permeates various fields of advanced chemical sciences, including medicinal chemistry, materials science, and agrochemical research.

In medicinal chemistry , substituted benzoyl chlorides are crucial synthons for the preparation of a wide array of biologically active compounds. For instance, research into novel antiprotozoal agents has utilized substituted 2-hydroxybenzamides. In one study, a library of N-benzoyl-2-hydroxybenzamides was synthesized and screened for activity against various protozoan parasites. researchgate.net This highlights the potential of using this compound to generate analogues of such compounds, where the chloro and hydroxyl substituents could modulate the biological activity and pharmacokinetic properties of the resulting molecules.

In the realm of materials science , aromatic diacid chlorides and diols are key monomers in the synthesis of high-performance polymers such as polyesters and poly(ether ketone)s (PEKs). derpharmachemica.com These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov While specific research detailing the use of this compound as a monomer is not prevalent, its structure suggests its potential as a valuable component in the creation of novel polymers. For example, wholly aromatic polyesters are synthesized through the interfacial polycondensation of aromatic diacid chlorides with various aromatic diols. derpharmachemica.com The bifunctional nature of this compound, possessing both a reactive acyl chloride and a hydroxyl group, could allow it to participate in polymerization reactions, potentially leading to the formation of polyesters with unique properties imparted by the chloro substituent.

In agrochemical research , this compound and its precursors have demonstrated relevance. The precursor, 2-chloro-4-hydroxybenzoic acid, is a known transformation product of the herbicide clomazone. Furthermore, a patent for the preparation of 4-hydroxybenzoyl chloride notes its wide use in the synthesis of agricultural chemicals. google.com This suggests that this compound could be a valuable intermediate in the development of new or improved agrochemicals, where the specific substitution pattern on the benzene ring can be critical for biological efficacy.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHHOHQSCFCNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664743 | |

| Record name | 2-Chloro-4-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535962-35-7 | |

| Record name | 2-Chloro-4-hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Chemistry of 2 Chloro 4 Hydroxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride group in 2-Chloro-4-hydroxybenzoyl chloride is a highly reactive center, readily undergoing nucleophilic acyl substitution. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of the 2-chloro-4-hydroxybenzoyl moiety into various molecular scaffolds.

Amidation Reactions for Diverse Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of a wide range of substituted benzamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily due to the high electrophilicity of the carbonyl carbon in the acyl chloride. The general transformation is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. vedantu.comdoubtnut.comdoubtnut.com

The synthesis of N-substituted amides from this compound can be achieved under mild conditions. For instance, the reaction with a primary or secondary amine in a suitable solvent like dichloromethane (B109758) or diethyl ether at room temperature typically affords the corresponding amide in good yield. The choice of base and solvent can be critical in optimizing the reaction conditions and minimizing side reactions.

Table 1: Representative Amidation Reactions of this compound

| Amine | Base | Solvent | Product |

| Aniline | Pyridine | Dichloromethane | N-(phenyl)-2-chloro-4-hydroxybenzamide |

| Diethylamine | Triethylamine | Tetrahydrofuran | N,N-diethyl-2-chloro-4-hydroxybenzamide |

| Benzylamine | Triethylamine | Acetonitrile (B52724) | N-(benzyl)-2-chloro-4-hydroxybenzamide |

This table presents hypothetical examples based on general amidation procedures for benzoyl chlorides.

Esterification Processes for Ester Derivatives

Similar to amidation, this compound readily reacts with alcohols and phenols to form the corresponding esters. This esterification process is a fundamental transformation in organic synthesis, providing access to a variety of ester derivatives with potential applications in materials science and as synthetic intermediates. The reaction is typically performed in the presence of a base to scavenge the HCl produced.

The esterification can be carried out using a range of alcoholic and phenolic nucleophiles. The reactivity of the alcohol (primary > secondary > tertiary) and the steric hindrance around the hydroxyl group can influence the reaction rate and yield.

Table 2: Illustrative Esterification Reactions of this compound

| Alcohol/Phenol | Base | Solvent | Product |

| Methanol | Pyridine | Dichloromethane | Methyl 2-chloro-4-hydroxybenzoate |

| Isopropanol | Triethylamine | Toluene (B28343) | Isopropyl 2-chloro-4-hydroxybenzoate |

| Phenol | Pyridine | Chloroform | Phenyl 2-chloro-4-hydroxybenzoate |

This table presents hypothetical examples based on general esterification procedures for benzoyl chlorides.

Hydrolytic Stability and Pathways

The acyl chloride functionality of this compound is susceptible to hydrolysis, a reaction with water that yields the corresponding carboxylic acid, 2-chloro-4-hydroxybenzoic acid. This reaction is typically rapid and exothermic, especially in the presence of a base. The hydrolytic instability necessitates the use of anhydrous solvents and reagents when performing amidation or esterification reactions to prevent the formation of the carboxylic acid byproduct. The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. Studies on the hydrolysis of similar substituted benzoyl chlorides indicate that the reaction mechanism can be influenced by the solvent and the nature of the substituents on the aromatic ring. researchgate.net

Complex Functionalization and Coupling Reactions

The presence of multiple reactive sites in this compound—the acyl chloride, the phenolic hydroxyl group, and the chlorinated aromatic ring—opens avenues for more complex molecular constructions. Strategic and controlled reactions allow for selective functionalization and the building of intricate molecular architectures.

Reactions with Multifunctional Nucleophiles

The reaction of this compound with molecules containing more than one nucleophilic group, such as diamines, aminoalcohols, and diols, can lead to a variety of products depending on the reaction conditions. These reactions are crucial for the synthesis of polymers, macrocycles, and other complex structures.

For example, reaction with a diamine can potentially lead to mono-amidation or di-amidation, forming either a molecule with a free amino group or a bis-amide, respectively. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, concentration, and order of addition) are critical in directing the outcome of the reaction. The selective acylation of one nucleophilic group over another in a multifunctional molecule is a significant challenge in organic synthesis. For instance, in the case of aminophenols, selective N-acylation or O-acylation can be achieved by carefully choosing the reaction conditions and protecting groups. umich.edu

Controlled Mono- and Polysubstitution Strategies

Achieving controlled mono- or polysubstitution is a key aspect of utilizing this compound in the synthesis of well-defined macromolecules or functional materials. The differential reactivity of the acyl chloride and the phenolic hydroxyl group allows for sequential reactions.

For instance, the acyl chloride can be selectively reacted with a nucleophile at a low temperature, leaving the phenolic hydroxyl group intact for subsequent functionalization. This hydroxyl group can then be derivatized through reactions such as etherification or esterification with a different acylating agent.

Furthermore, the regioselective acylation of polyols using benzoyl chlorides has been a subject of extensive research. nih.govacs.org Catalytic methods, for example using organobases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed to achieve high regioselectivity in the benzoylation of diols and carbohydrates. nih.gov These strategies can be adapted for reactions involving this compound to control the site of acylation in complex polyol substrates. By carefully selecting catalysts and reaction conditions, it is possible to direct the acylation to a specific hydroxyl group, enabling the synthesis of complex natural products and their analogues. acs.orgnih.gov

Reaction Mechanism Elucidation

The reactivity of this compound is a delicate balance of electronic effects and intramolecular interactions that influence the stability and reactivity of the acyl chloride group.

Electronic Effects and Carbonyl Activation

The benzoyl chloride moiety is characterized by a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of both the carbonyl oxygen and the chlorine atom. The substituents on the aromatic ring, a chloro group at the 2-position and a hydroxyl group at the 4-position, further modulate this reactivity.

| Property | Description | Influence on Reactivity | Analogous System Data (Example) | Reference |

|---|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons | -0.24019 a.u. for (E)-2-chloro-4-nitro-N'-(2,4-dinitrophenyl)benzohydrazide | scienceopen.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons; lower energy indicates a better electrophile | -0.10958 a.u. for (E)-2-chloro-4-nitro-N'-(2,4-dinitrophenyl)benzohydrazide | scienceopen.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap often correlates with higher reactivity | 0.13061 a.u. for (E)-2-chloro-4-nitro-N'-(2,4-dinitrophenyl)benzohydrazide | scienceopen.com |

Role of Intramolecular Interactions in Reactivity Profiles

A significant feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydrogen of the 4-hydroxyl group and the oxygen of the carbonyl group. Such intramolecular hydrogen bonds are known to have a profound impact on the conformation and reactivity of molecules. nih.gov

In a study of various ortho-hydroxybenzoyl compounds, it was shown that the strength of the intramolecular hydrogen bond can be substantial, with calculated energies ranging from 8.2 to 23.6 kcal/mol for systems with resonance-assisted hydrogen bonding (RAHB). nih.gov The presence of this hydrogen bond in this compound would lead to a more planar and rigid conformation. This can have several consequences for its reactivity:

Carbonyl Electrophilicity: The hydrogen bond can decrease the electron density on the carbonyl oxygen, which in turn can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conformational Control: The rigid conformation imposed by the hydrogen bond may influence the stereochemical outcome of reactions at the acyl chloride group, although specific examples are yet to be reported.

Leaving Group Ability: The interaction might also influence the leaving group ability of the chloride ion by affecting the electronic distribution in the C-Cl bond.

Theoretical and spectroscopic investigations have confirmed the existence of weak intramolecular hydrogen bonding in 2-chlorophenol, which supports the likelihood of a similar, and likely stronger, interaction in this compound due to the presence of the electron-withdrawing carbonyl group. rsc.org The energy of such intramolecular hydrogen bonds can be estimated using computational methods like the molecular tailoring approach (MTA). nih.gov

| Compound | Hydrogen Bond Type | Estimated Energy (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 2'-Hydroxyacetophenone | O-H···O=C | 15.3 | Espinosa's Method (B3LYP/6-311++G(d,p)) | nih.gov |

| Methyl 2-hydroxybenzoate | O-H···O=C | 11.4 | Espinosa's Method (B3LYP/6-311++G(d,p)) | nih.gov |

| Enol of Malonaldehyde | O-H···O=C (RAHB) | 14.5 | Calculation | nih.gov |

Applications in Advanced Chemical Synthesis and Material Sciences

Strategic Intermediate in Organic Synthesis

As a strategic intermediate, 2-Chloro-4-hydroxybenzoyl chloride offers chemists a reliable and versatile scaffold. The acyl chloride group is highly reactive towards nucleophiles, while the hydroxyl and chloro substituents can be used for further modifications or to influence the electronic properties of the molecule. smolecule.com

The development of new therapeutic agents and crop protection chemicals frequently relies on the availability of versatile chemical precursors. This compound and its isomers serve as crucial starting materials in these sectors. smolecule.comnbinno.com The presence of the chlorine atom is particularly significant, as chlorinated compounds are integral to a large number of FDA-approved drugs, contributing to enhanced biological activity and metabolic stability. nih.gov

The compound's framework is a key component in the synthesis of biologically active molecules. For instance, related chloro-hydroxybenzoyl structures are used as intermediates in the creation of anti-inflammatory drugs and other pharmaceuticals. smolecule.com Its ability to readily react with amines and alcohols to form stable amide and ester linkages is a fundamental reaction in the construction of diverse drug candidates. smolecule.com

In the agrochemical industry, this compound functions as a building block for developing new pesticides and herbicides. smolecule.com The specific substitution pattern on the aromatic ring can be fine-tuned to achieve desired efficacy and selectivity in the resulting agrochemical products.

Table 1: Applications in Pharmaceutical and Agrochemical Synthesis

| Sector | Application of this compound |

|---|---|

| Pharmaceuticals | Intermediate for synthesizing biologically active compounds and drug precursors. smolecule.com |

| Agrochemicals | Building block for the development of pesticides and herbicides. smolecule.com |

The construction of complex molecular architectures is a central theme in modern organic chemistry. This compound is an exemplary building block for this purpose due to its multiple reactive sites. The highly electrophilic acyl chloride group readily undergoes acylation reactions with a wide range of nucleophiles, including alcohols, phenols, and amines, to produce corresponding esters and amides. smolecule.com

Furthermore, the chlorine atom on the benzene (B151609) ring can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds and assembling complex biaryl structures. smolecule.com The hydroxyl group can also be derivatized or used to direct the regioselectivity of subsequent reactions. This multi-faceted reactivity allows for the stepwise and controlled elaboration of the initial scaffold into significantly more complex and functionally diverse molecules. smolecule.com

In the realm of material science, intermediates like this compound are valuable for creating polymers and functional materials with specific properties. While direct applications are specialized, analogous compounds such as 4-chlorobenzoyl chloride are used to functionalize polymers, a process that can enhance properties like thermal stability and chemical resistance. This modification is critical for developing advanced materials for coatings and high-performance composites.

The structure is also relevant in the synthesis of dyes. smolecule.com The reactive groups allow it to be incorporated into larger chromophore systems, contributing to the development of new colorants and functional dyes used in textiles and other industries.

Contribution to Target-Oriented Synthesis

Target-oriented synthesis (TOS) is a strategic approach in chemistry focused on the efficient and planned construction of a specific, often biologically active, molecule. researchgate.net This strategy relies on the availability of versatile building blocks that can be reliably incorporated into a synthetic sequence.

This compound is a valuable precursor for the target-oriented synthesis of biologically relevant analogues. Modern drug discovery often involves creating a series of related compounds (a focused library) to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound. researchgate.net

By using this compound as a starting point, chemists can systematically vary other parts of the molecule. For example, reacting the acyl chloride with a diverse set of amines would generate a library of amides. Each of these new analogues can then be tested for its biological activity, helping to identify the key structural features required for potency and selectivity. This approach is central to the development of new medicines, including anticancer agents where chloro-containing quinoline (B57606) and pyrazolopyrimidine derivatives have shown significant promise. nih.gov

The development of new ligands and catalysts is crucial for advancing chemical synthesis. Ligands are molecules that bind to metal centers, and their structure dictates the reactivity and selectivity of the resulting metal catalyst. While specific research on this compound in this context is emerging, its structural features suggest clear potential.

The compound can be used to synthesize more complex molecules that can act as ligands. The hydroxyl group and the oxygen of the carbonyl group could potentially coordinate with metal ions. Furthermore, the acyl chloride function allows for the easy attachment of this benzoyl unit to other molecular scaffolds containing functionalities (like amines or alcohols) that are known to be part of effective ligand systems. The presence of the chlorine atom can also electronically tune the properties of the resulting ligand, which in turn influences the performance of the catalyst it forms.

Emerging and Niche Applications

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking. These assemblies can form complex host-guest systems, where a larger "host" molecule can encapsulate a smaller "guest" molecule, leading to applications in drug delivery, sensing, and catalysis.

The structure of this compound, featuring a hydroxyl group and a reactive acyl chloride on a chlorinated benzene ring, presents theoretical possibilities for its use as a building block in supramolecular chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in pi-pi stacking interactions. The acyl chloride group allows for covalent modification, enabling the incorporation of this unit into larger, more complex molecular architectures designed for specific host-guest functions.

However, a review of current scientific literature does not reveal specific studies where this compound has been directly employed as a primary component in the design of supramolecular assemblies or host-guest complexes. The potential for this compound in the field remains largely theoretical and represents an area for future research and development.

Chlorinated aromatic compounds are a significant class of environmental pollutants, and their biodegradation pathways are of considerable interest. It is conceivable that this compound could be studied as a potential intermediate in the biodegradation of more complex chlorinated pollutants. Its chemical structure, containing both a chlorine atom and a hydroxyl group on a benzene ring, makes it a plausible, albeit transient, species in the metabolic breakdown of certain herbicides, pesticides, or industrial chemicals.

Despite this theoretical relevance, there is a notable absence of specific research identifying this compound as a key intermediate in documented biodegradation pathways for environmental remediation. Further investigation would be required to ascertain its role, if any, in the natural or engineered breakdown of environmental contaminants. The study of such intermediates is vital for creating a complete picture of the environmental fate of chlorinated aromatic compounds.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Chloro-4-hydroxybenzoyl chloride. Each technique offers unique insights into the compound's atomic arrangement and bonding.

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The electron-withdrawing effects of the chloro and benzoyl chloride groups, along with the electron-donating effect of the hydroxyl group, will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 7.10-7.20 | Doublet | ~2.0 |

| H-5 | 6.90-7.00 | Doublet of Doublets | ~8.5, 2.0 |

| H-6 | 7.80-7.90 | Doublet | ~8.5 |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. The hydroxyl proton's chemical shift can vary significantly with concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl chloride group is expected to have the most downfield chemical shift.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168-172 |

| C-1 | 128-132 |

| C-2 | 135-139 |

| C-3 | 118-122 |

| C-4 | 160-164 |

| C-5 | 115-119 |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the O-H, C=O, and C-Cl bonds.

Predicted FTIR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200-3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (acyl chloride) | 1750-1780 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (phenol) | 1200-1300 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Predicted Raman Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=C stretch (aromatic) | 1580-1620 | Strong |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio will result in characteristic isotopic patterns for chlorine-containing fragments.

Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 190/192 | [C₇H₄Cl₂O₂]⁺ | Molecular ion (M⁺) |

| 155 | [M - Cl]⁺ | Loss of the acyl chloride chlorine |

| 127 | [M - COCl]⁺ | Loss of the benzoyl chloride group |

Chromatographic and Separation Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of this compound. A reversed-phase HPLC method would be suitable for this analysis.

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the compound's maximum absorbance (e.g., 254 nm) |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

This method would effectively separate the target compound from its starting materials (e.g., 2-chloro-4-hydroxybenzoic acid) and any by-products, allowing for accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and the presence of a reactive acyl chloride group and a polar hydroxyl group. The high temperatures typically required for GC elution can lead to on-column degradation or unwanted reactions. To overcome these limitations, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.

A common and effective derivatization strategy for compounds containing hydroxyl groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the molecule and reduces its polarity, leading to improved chromatographic peak shape and resolution.

The resulting TMS ether of this compound can then be readily analyzed by GC-MS. In the mass spectrometer, the derivatized molecule undergoes predictable fragmentation upon electron ionization. The mass spectrum would be expected to show a molecular ion peak corresponding to the silylated derivative, as well as characteristic fragment ions resulting from the loss of the TMS group, the chlorine atom, and the benzoyl chloride moiety. The fragmentation pattern provides a unique fingerprint for the unequivocal identification of the compound.

While specific retention times and mass fragmentation data for the TMS derivative of this compound are not extensively published, the general principles of GC-MS analysis of halogenated and hydroxylated aromatic compounds apply. The retention time would be influenced by the specific GC column and temperature program used, while the mass spectrum would be characterized by the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which aids in the identification of chlorine-containing fragments.

Complementary Analytical Approaches

Beyond GC-MS, a range of other analytical techniques are essential for a full characterization of this compound.

Elemental Analysis

Elemental analysis provides the fundamental percentage composition of elements (carbon, hydrogen, chlorine, and oxygen) in the compound. This technique is crucial for verifying the empirical formula of this compound (C₇H₄Cl₂O₂). The experimentally determined percentages of each element must align with the theoretically calculated values to confirm the compound's elemental composition and purity.

Below is a data table comparing the theoretical elemental composition of this compound with the experimental data for its isomer, 3,5-Dichlorobenzoic acid, which has the same molecular formula.

| Element | Theoretical Percentage in C₇H₄Cl₂O₂ | Experimental Percentage (for 3,5-Dichlorobenzoic acid) |

| Carbon (C) | 44.02% | Reported for isomer |

| Hydrogen (H) | 2.11% | Reported for isomer |

| Chlorine (Cl) | 37.13% | Reported for isomer |

| Oxygen (O) | 16.75% | Reported for isomer |

Specialized Spectroscopic and Physical Methods

A comprehensive understanding of the structure and properties of this compound is achieved through the application of various specialized spectroscopic and physical methods.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1750-1790 cm⁻¹ is characteristic of the C=O stretching of the acyl chloride. Additionally, bands corresponding to C-Cl stretching and aromatic C-H and C=C vibrations would be present, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring, confirming the substitution pattern. The hydroxyl proton would appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbon bearing the hydroxyl group, the carbon bonded to the chlorine atom, and the other aromatic carbons would all fall within characteristic ranges, allowing for a complete assignment of the carbon skeleton.

X-ray Crystallography: For crystalline samples of this compound, single-crystal X-ray diffraction can provide the ultimate proof of structure by determining the precise arrangement of atoms in the crystal lattice. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

Physicochemical Properties: The determination of physical constants such as melting point and boiling point serves as a crucial indicator of purity. A sharp and well-defined melting point range is indicative of a pure compound. These physical properties are also important for handling and storage of the chemical.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to model the behavior of electrons and nuclei in a molecule. These calculations can provide deep insights into the electronic structure and related properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For 2-chloro-4-hydroxybenzoyl chloride, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible.

The optimized geometry provides key structural parameters. While specific experimental data for this compound is scarce, a DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) would yield predicted values for bond lengths, bond angles, and dihedral angles. For instance, it would detail the C-C bond lengths within the benzene (B151609) ring, the C-Cl, C-O, and C=O bond lengths of the substituents, and the angles between these bonds. These predicted parameters are crucial for understanding the molecule's shape and steric interactions.

Table 1: Hypothetical Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-Cl Bond Length | Data not available |

| C-OH Bond Length | Data not available |

| C=O Bond Length | Data not available |

| O-H Bond Length | Data not available |

| Benzene Ring C-C Bond Lengths | Data not available |

| C-C-Cl Bond Angle | Data not available |

| C-C-O Bond Angle | Data not available |

| O=C-Cl Bond Angle | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT study would provide. No experimental or calculated values for this compound were found in the searched literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, an FMO analysis would reveal the distribution and energies of these key orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. The analysis would also show the spatial distribution of the HOMO and LUMO across the molecule, indicating the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The data in this table is for illustrative purposes. Specific FMO analysis for this compound is not available in the public domain.

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds. The predicted IR spectrum for this compound would show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the benzoyl chloride, C-Cl stretch, and various vibrations of the aromatic ring. Comparing a predicted spectrum with an experimental one can help confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the NMR chemical shifts (¹H and ¹³C) for this compound. The chemical shift of a nucleus is highly dependent on its local electronic environment. By calculating the magnetic shielding around each nucleus, the chemical shifts can be estimated. These predictions are a powerful tool for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3400-3600C=O stretch: ~1750-1780C-Cl stretch: ~600-800 |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: ~6.5-8.0Hydroxyl Proton: ~5.0-7.0 |

| ¹³C NMR Chemical Shifts (ppm) | Carbonyl Carbon: ~165-170Aromatic Carbons: ~115-160 |

Note: The values in this table are typical ranges for the functional groups present and are for illustrative purposes only. Specific predicted data for this compound is not available.

Molecular Modeling and Simulation

Beyond static properties, molecular modeling and simulation can explore the dynamic behavior of this compound.

This compound has rotational freedom around the single bonds connecting the hydroxyl and benzoyl chloride groups to the benzene ring. A conformational analysis would map the potential energy surface as a function of these rotations. This would identify the most stable conformer(s) and the energy barriers between different conformations. Understanding the conformational preferences is important as it can influence the molecule's reactivity and interactions with other molecules. For instance, the orientation of the benzoyl chloride group relative to the hydroxyl group could be critical in certain reactions.

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, one could model its reaction with a nucleophile, such as water (hydrolysis) or an amine (amidation). This would involve:

Mapping the Reaction Pathway: Calculating the energy of the system as the reactants approach and transform into products.

Identifying the Transition State: The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. DFT calculations can be used to locate and characterize the geometry and energy of the transition state.

Calculating Activation Energy: The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

By profiling the reaction mechanism, one could gain a detailed understanding of how this compound participates in chemical transformations.

Intermolecular Interactions and Supramolecular Insights

The arrangement of molecules in the solid state and in solution is dictated by a delicate balance of attractive and repulsive forces. For this compound, these intermolecular interactions are crucial in determining its physical properties and reactivity.

Hydrogen Bonding Analysis

Hydrogen bonds are a key feature in the structural chemistry of this compound. Both intramolecular and intermolecular hydrogen bonds can be envisaged for this molecule.

Studies on a series of 2-hydroxybenzoyl compounds have shown that the strength of the intramolecular hydrogen bond can be correlated with the ν(OH) and ν(CO) frequency shifts in the infrared spectrum. acs.org Theoretical calculations at various levels of theory, such as HF/6-31G** and B3LYP/6-31G**, have been used to calculate these frequencies and have shown good agreement with experimental data for related compounds. acs.org The strength of this bond is also related to the distance between the hydrogen of the hydroxyl group and the carbonyl oxygen (R(H···O)) and the partial charge on the oxygen atom. acs.org

Intermolecular Hydrogen Bonding: While intramolecular hydrogen bonds can define the conformation of a single molecule, intermolecular hydrogen bonds are critical in the formation of larger assemblies. In the solid state, it is conceivable that the hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen or the chlorine atom of a neighboring molecule. These interactions would lead to the formation of dimers, chains, or more complex three-dimensional networks, significantly influencing the crystal packing. The formation of such intermolecular hydrogen bonds is a recognized phenomenon in the crystal engineering of related molecules. nih.gov

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Studies

To gain a more comprehensive understanding of the forces at play in the crystal structure of this compound, Non-Covalent Interaction (NCI) analysis and Hirshfeld surface studies are invaluable tools. While specific studies exclusively on this compound are not prevalent, analysis of structurally similar compounds provides significant insights.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can identify the regions of significant intermolecular contacts.

For substituted benzoyl chlorides and other related aromatic compounds, Hirshfeld surface analyses consistently reveal the importance of various types of non-covalent interactions. researchgate.netnih.govnih.goviucr.orgresearchgate.net These typically include:

H···H contacts: Often representing a significant portion of the surface, these are generally considered weak van der Waals interactions.

C-H···O and C-H···Cl interactions: These are weak hydrogen bonds that play a crucial role in stabilizing the crystal packing.

π···π stacking: The interaction between aromatic rings is a common feature in the crystal packing of such compounds.

Halogen bonds (e.g., Cl···Cl or Cl···O): The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules. researchgate.net

Non-Covalent Interaction (NCI) Analysis: The NCI plot, or Reduced Density Gradient (RDG) plot, is another powerful computational tool that visually reveals non-covalent interactions in real space. nih.gov It is based on the relationship between the electron density (ρ) and its reduced gradient (s). Isosurfaces of the RDG, colored according to the sign of the second eigenvalue (λ₂) of the Hessian of the electron density, can distinguish between attractive (hydrogen bonds, halogen bonds) and repulsive (steric clashes) interactions. nih.gov Blue or green isosurfaces typically indicate attractive interactions, while red isosurfaces signify repulsive interactions. nih.gov This technique provides a qualitative and intuitive picture of the bonding and non-bonding interactions within a molecular system. nih.gov

Electrostatic Potential (ESP) Mapping for Reactivity Prediction

The molecular electrostatic potential (ESP) is a valuable tool for predicting the reactive behavior of a molecule. The ESP map illustrates the charge distribution on the molecular surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP map would be expected to show:

Negative potential around the carbonyl oxygen and the hydroxyl oxygen, indicating these are sites susceptible to electrophilic attack. The chlorine atom may also exhibit regions of negative potential.

Positive potential around the hydroxyl hydrogen, indicating its propensity to act as a hydrogen bond donor. The hydrogen atoms on the aromatic ring would also show positive potential.

In a study of fluorinated benzoyl chlorides, the ESP map revealed that the region around the oxygen and chlorine atoms of the carbonyl group, as well as the ortho-substituted fluorine atom, exhibited negative ESP. researchgate.net Interestingly, the chlorine atom also showed a region of positive ESP, known as a σ-hole, which allows for halogen bonding. researchgate.net

The ESP map is a powerful predictor of how the molecule will interact with other reagents. Nucleophiles will be attracted to the regions of positive potential, such as the carbonyl carbon, leading to nucleophilic acyl substitution reactions. Electrophiles will be drawn to the electron-rich regions. The ESP map, therefore, provides a rational basis for understanding the regioselectivity of reactions involving this compound.

Green Chemistry and Sustainability Aspects

Environmentally Conscious Synthetic Methodologies

The traditional synthesis of acyl chlorides often involves reagents and conditions that are at odds with the principles of green chemistry. Consequently, research is geared towards developing more benign and efficient synthetic routes.

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product, generating no waste.

The conventional synthesis of 2-Chloro-4-hydroxybenzoyl chloride from 2-chloro-4-hydroxybenzoic acid typically employs chlorinating agents such as thionyl chloride (SOCl₂). This reaction, while effective, suffers from poor atom economy as it generates significant waste byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemrxiv.orgnih.govnih.gov

Alternative reagents have been explored to improve the atom economy and reduce hazardous waste. Oxalyl chloride, for instance, reacts with carboxylic acids to produce the desired acyl chloride, but its byproducts are gaseous carbon monoxide (CO) and carbon dioxide (CO₂), which can be easier to handle and separate from the reaction mixture compared to SO₂. nih.govresearchgate.net Other traditional reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) also present atom economy challenges and produce phosphorus-based waste that requires treatment. nih.gov

Strategies to reduce waste also include the use of catalytic systems. For instance, in Friedel-Crafts acylation reactions where benzoyl chlorides are used, solid acid catalysts like K-10 clay-supported metal chlorides are being investigated to replace corrosive and polluting catalysts such as hydrofluoric acid or anhydrous aluminum chloride. ijraset.com These solid catalysts can be more easily separated from the reaction mixture and potentially reused, minimizing waste. ijraset.com

Table 1: Comparison of Byproducts from Different Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Chemical Formula | Byproducts | State of Byproducts | Green Chemistry Considerations |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Produces acidic and toxic gases. chemrxiv.orgnih.gov |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Byproducts are gaseous and can be easier to manage, but CO is highly toxic. nih.govresearchgate.net |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Solid | Produces a solid acid byproduct. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Produces corrosive and hazardous byproducts. |

The choice of solvents and reagents is paramount in green synthesis. Traditional methods for preparing similar hydroxybenzoyl chlorides often utilize hazardous solvents like benzene (B151609) and N,N-dimethylformamide (DMF). google.comprepchem.com Benzene is a known carcinogen, and DMF is a reproductive toxin. Greener alternatives are actively being sought to minimize risks to human health and the environment.

Research into related syntheses has shown the potential of using less hazardous solvents. For example, ethylene (B1197577) dichloride has been used as a solvent in the synthesis of 4-Chloro,4'-Hydroxybenzophenone. ijraset.com Furthermore, the application of microwave-assisted synthesis has enabled the use of greener solvents like ethanol. rug.nl In some modern approaches, reactions to form amides from acid chlorides have been successfully carried out in aqueous phosphate (B84403) buffers, representing a significant step towards eliminating volatile organic solvents. tandfonline.com

Beyond solvents, the reagents themselves are a focus of green chemistry. Thionyl chloride and phosphorus chlorides are highly reactive and corrosive. tandfonline.com Milder or more selective reagents are desirable. N-Sulfinylaniline has been investigated as a milder alternative to thionyl chloride in some applications. nih.gov The development of catalytic, metal-free reaction conditions also represents a significant advance in creating safer synthetic protocols. tandfonline.com

Environmental Fate and Impact Studies

Upon release into the environment, this compound is expected to undergo rapid hydrolysis due to the reactive acyl chloride group. This abiotic reaction with water yields 2-chloro-4-hydroxybenzoic acid and hydrochloric acid. tandfonline.com The environmental fate of the compound is therefore largely determined by the subsequent degradation of 2-chloro-4-hydroxybenzoic acid. Notably, 2-chloro-4-hydroxybenzoic acid is a known environmental transformation product of the herbicide Clomazone. nih.gov

The microbial degradation of chlorinated aromatic compounds is a key process in their removal from the environment. While specific studies on 2-chloro-4-hydroxybenzoic acid are limited, the degradation pathways of structurally similar compounds provide valuable insights. Generally, the microbial catabolism of aromatic compounds proceeds by converting them into hydroxylated intermediates, which then undergo ring cleavage. researchgate.net

For chlorinated benzoic acids, degradation often involves initial enzymatic reactions. For instance, the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. is initiated by a monooxygenase-catalyzed oxidative dehalogenation, leading to intermediates like 2,4-dihydroxybenzoic acid. nih.gov This intermediate is then further broken down. The degradation of other chlorobenzoic acids by bacteria such as Pseudomonas species also proceeds through the formation of chlorocatechols. researchgate.net

Based on these established pathways, a plausible biotransformation route for 2-chloro-4-hydroxybenzoic acid can be proposed:

Hydroxylation: The aromatic ring may undergo further hydroxylation, catalyzed by monooxygenase enzymes, to form a dihydroxylated intermediate such as a chlorocatechol or chlorohydroxyquinol.

Ring Cleavage: The resulting dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes. This can occur via an ortho or meta cleavage pathway, breaking open the aromatic ring. researchgate.net

Further Metabolism: The ring-opened aliphatic products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are ultimately mineralized to carbon dioxide and water. researchgate.net

Ligninolytic fungi have also been shown to be effective in degrading chlorobenzoic acids, producing methoxy (B1213986) and hydroxy derivatives as intermediates. researchgate.net

Table 2: Key Enzymes and Microorganisms in the Degradation of Related Aromatic Compounds

| Enzyme Class | Microbial Species (Example) | Substrate (Example) | Key Transformation |

| Monooxygenase | Acinetobacter sp. | 2-Chloro-4-nitrobenzoic acid | Oxidative dehalogenation/hydroxylation. nih.gov |

| Dioxygenase | Pseudomonas sp. | Chlorobenzoic acids | Ring cleavage of chlorocatechol intermediates. researchgate.net |

| Benzoyl-CoA Reductase | Rhodopseudomonas palustris | 3-Chlorobenzoyl-CoA | Reductive dehalogenation. nih.gov |

| Ligninolytic Enzymes | Irpex lacteus | Chlorobenzoic acids | Hydroxylation and methoxylation. researchgate.net |

Future Research Trajectories and Perspectives

Exploration of Novel Reactivity and Catalysis

The inherent reactivity of 2-Chloro-4-hydroxybenzoyl chloride, dictated by its acyl chloride, hydroxyl, and chloro-substituted aromatic functionalities, provides fertile ground for future investigation. While its use in forming amides, such as in the synthesis of 2-hydroxy-4-chlorobenzamide, is established google.com, a significant opportunity lies in the exploration of advanced catalytic methods to unlock new synthetic pathways.

Future research could systematically investigate the use of transition metal catalysts to orchestrate novel transformations. For instance, palladium-catalyzed cross-coupling reactions, which have been successfully applied to other benzoyl chlorides for C-C bond formation nih.gov, could be adapted for this compound. This would enable the introduction of diverse organic fragments at the 2-position, paving the way for a new class of derivatives. Furthermore, drawing parallels from the Friedel-Crafts acylation reactions involving similar compounds like p-chlorobenzoyl chloride, the use of eco-friendly solid acid catalysts, such as clay-supported metal chlorides, could be explored to facilitate reactions with various aromatic substrates, potentially leading to novel benzophenone (B1666685) analogues. ijraset.com

Investigations into the selective reactivity of the different functional groups under catalytic conditions are also warranted. Developing catalytic systems that can discriminate between the acyl chloride and the aryl chloride moieties would allow for programmed, site-selective modifications, greatly enhancing the compound's synthetic utility. The study of reactions with multifunctional nucleophiles, inspired by work on similar compounds like 2-(chloroseleno)benzoyl chloride researchgate.net, could also reveal complex and potentially useful reaction cascades.

Integration into Advanced Functional Materials

The structural features of this compound make it an attractive monomer for the synthesis of advanced functional polymers. The presence of both a hydroxyl group and a highly reactive acyl chloride group allows for its participation in step-growth polymerization reactions to form polyesters and other polymer classes.

A promising future direction is the synthesis of novel polyetherketones (PEKs). Intermediates structurally similar to this compound, such as 4-Chloro,4'-hydroxybenzophenone, are known precursors to high-performance PEKs. ijraset.com By designing appropriate reaction schemes, this compound could be used to create new PEK structures with tailored properties, such as enhanced thermal stability, chemical resistance, and specific mechanical characteristics. Research in this area would involve the synthesis of these polymers and a thorough characterization of their physical and chemical properties.

Furthermore, the phenolic hydroxyl group and the chlorinated aromatic ring suggest potential for applications in areas like UV-stabilization and flame retardancy. Future studies could focus on incorporating this monomer into existing polymer backbones or creating novel homopolymers and copolymers. The resulting materials could then be evaluated for their performance as UV absorbers or flame-retardant additives, contributing to the development of more durable and safer plastics and coatings.

Synergistic Experimental and Computational Approaches

To guide and accelerate the discovery of new reactions and materials, a synergistic approach combining experimental synthesis with computational modeling is essential. Density Functional Theory (DFT) studies have proven invaluable for understanding the structural and electronic properties of related molecules, such as other substituted benzaldehydes and Schiff bases. scienceopen.comnih.gov

Future research should apply these computational tools to this compound and its derivatives. DFT calculations can be used to model molecular geometries, determine electronic properties like the HOMO-LUMO energy gap, and predict reactivity towards various reagents. scienceopen.comnih.gov This theoretical insight can help rationalize observed reaction outcomes and predict the most favorable conditions for desired transformations. For example, computational studies could elucidate the reaction mechanisms of catalytic processes, helping to optimize catalyst selection and reaction parameters.

This synergy extends to materials science, where computational modeling can predict the properties of hypothetical polymers derived from this compound before their synthesis is attempted. By combining these in silico predictions with experimental validation, the development of new functional materials can be made more efficient and targeted.

Role in Addressing Global Challenges

As a versatile chemical intermediate, this compound is well-positioned to contribute to solutions for significant global challenges, particularly in health and agriculture. The compound serves as a key starting material for a variety of organic molecules, including those with potential biological activity. google.com

In the realm of global health, future research can focus on using this compound as a scaffold to generate libraries of novel compounds for drug discovery. Its ability to react with amines, alcohols, and other nucleophiles allows for the creation of diverse amides, esters, and heterocyclic structures. These new chemical entities can then be screened for a range of therapeutic activities. For instance, the synthesis of novel sulfonamides or other heterocyclic systems, a class of compounds known for its broad bioactivity nih.govnih.gov, represents a promising avenue for developing new antibacterial, antifungal, or anticancer agents. nih.gov

In agriculture, the need for new, effective, and safe agrochemicals is ever-present. This compound is already recognized as an important intermediate for pesticides. google.com Future work could involve the targeted synthesis of derivatives to be screened for herbicidal, insecticidal, or plant-growth regulatory activity. By leveraging the compound's reactivity, novel molecular structures can be designed to interact with specific biological targets in pests or plants, potentially leading to the development of more efficient and environmentally benign agricultural products.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chloro-4-hydroxybenzoyl chloride?

- The compound is typically synthesized via chlorination of 2-hydroxybenzoic acid (salicylic acid) using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) enhances reaction efficiency by stabilizing reactive intermediates. Post-synthesis, purification via vacuum distillation or recrystallization ensures high purity (>97%) .

Q. How does the hydroxyl group influence reactivity in electrophilic substitution reactions?

- The hydroxyl group at the ortho position acts as an electron-donating group, directing electrophilic attacks to specific positions on the aromatic ring. However, steric hindrance from the adjacent chlorine atom (para to hydroxyl) may alter regioselectivity, requiring careful optimization of reaction conditions (e.g., Lewis acid catalysts like FeCl₃) .

Q. What analytical techniques are suitable for characterizing this compound?

- Chromatography (HPLC/GC): Used to assess purity and resolve byproducts.

- Spectrometry (NMR, IR): NMR confirms substitution patterns (e.g., hydroxyl and chlorine positions), while IR identifies functional groups (C=O stretch at ~1770 cm⁻¹ for acyl chloride).

- Mass Spectrometry: Provides molecular weight verification (191.01 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields from different synthetic routes be resolved?

- Contradictions in literature may arise from variations in solvent polarity, catalyst loading, or residual moisture. Systematic studies using design of experiments (DoE) can isolate critical parameters. For instance, anhydrous conditions are essential to prevent hydrolysis of the acyl chloride group, which reduces yield .

Q. What is the role of this compound in studying enzyme-catalyzed dehalogenation?

- The compound serves as a substrate for dehalogenases, enzymes that cleave carbon-halogen bonds. Its chlorine substituent enables researchers to probe enzymatic mechanisms and kinetics, particularly in environmental bacteria capable of bioremediating halogenated pollutants. Kinetic studies often monitor chloride ion release as a proxy for activity .

Q. How do structural modifications impact its antibacterial activity in derivatives like marinopyrroles?

- The hydroxyl and chlorine groups are critical for hydrogen bonding and hydrophobic interactions with bacterial targets. Modifications to the acyl chloride group (e.g., conversion to amides) can enhance stability and bioavailability. Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at the para position improve potency against resistant strains like MRSA .

Q. What are the challenges in using this compound as a reference standard in quantitative analysis?

- Its hygroscopic nature requires strict anhydrous storage to prevent hydrolysis. Calibration curves must account for batch-to-batch purity variations, validated via parallel techniques (e.g., elemental analysis). Stability studies under different temperatures and solvents (e.g., DCM vs. THF) are recommended to ensure reproducibility .

Methodological Considerations

Q. How to mitigate toxicity risks during handling?

- Use corrosion-resistant gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store in airtight containers under inert gas (e.g., argon) .

Q. What computational tools aid in predicting its reactivity in novel synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.